Benzamidine, o-chloro-N-(2,5-dimethoxyphenyl)-
CAS No.: 23564-78-5
Cat. No.: VC18507126
Molecular Formula: C15H15ClN2O2
Molecular Weight: 290.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23564-78-5 |
|---|---|
| Molecular Formula | C15H15ClN2O2 |
| Molecular Weight | 290.74 g/mol |
| IUPAC Name | 2-chloro-N'-(2,5-dimethoxyphenyl)benzenecarboximidamide |
| Standard InChI | InChI=1S/C15H15ClN2O2/c1-19-10-7-8-14(20-2)13(9-10)18-15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H2,17,18) |
| Standard InChI Key | FKHSSXKFYMPADH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)N=C(C2=CC=CC=C2Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzamidine backbone (C₆H₅C(NH)NH₂) modified with:
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A chlorine atom at the ortho position (C2) of the benzene ring.
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A 2,5-dimethoxyphenyl group attached to the amidine nitrogen.
This substitution pattern introduces steric and electronic effects that influence its reactivity. The chlorine atom enhances electrophilic character, while the methoxy groups donate electron density via resonance, stabilizing the amidine moiety .
Synthetic Methodologies
General Synthesis of Substituted Benzamidines
The synthesis of benzamidine derivatives typically involves condensation reactions between nitriles and amines under acidic conditions. For o-chloro-N-(2,5-dimethoxyphenyl)benzamidine, a plausible route includes:
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Chlorination: Introduction of chlorine at the ortho position of benzaldehyde via electrophilic aromatic substitution.
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Nitrile Formation: Conversion of the chlorinated benzaldehyde to the corresponding nitrile using hydroxylamine.
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Amidine Formation: Reaction of the nitrile with 2,5-dimethoxyaniline in the presence of HCl, followed by purification .
Table 1: Optimized Reaction Conditions for Benzamidine Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃, 0–5°C, 2 h | 85 | |
| Nitrile Formation | NH₂OH·HCl, NaOAc, EtOH, reflux, 4 h | 78 | |
| Amidine Formation | 2,5-Dimethoxyaniline, HCl, EtOH, 12 h | 65 |
Reactivity and Functional Applications
Role in Metal-Free C–H Functionalization
Benzamidine derivatives serve as coupling partners in oxidative cross-coupling reactions. For example, iodine/TBHP-mediated reactions with ethylarenes, styrenes, or phenylacetynes yield α-ketoimides (Table 2) . The chloro and methoxy substituents enhance stability and regioselectivity during these transformations.
Table 2: Oxidative Cross-Coupling Performance of Substituted Benzamidines
| Substrate | Product | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Ethylbenzene | N-(2-oxo-2-phenylacetyl)amide | I₂/TBHP, DMSO, 80°C | 88 | |
| Phenylacetylene | α-Ketoimide | I₂/TBHP, DMSO, 120°C | 92 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water.
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the amidine group .
Thermal Properties
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Melting Point: Estimated range: 180–190°C (based on analogous compounds) .
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Decomposition: Occurs above 250°C, releasing CO and NH₃.
Challenges and Future Directions
Synthetic Limitations
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